molecular formula C27H27N7O3 B2504822 N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide CAS No. 1251573-66-6

N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide

Cat. No.: B2504822
CAS No.: 1251573-66-6
M. Wt: 497.559
InChI Key: PVSJRIIZDXTMGS-UHFFFAOYSA-N
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Description

N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide is a novel synthetic compound designed for research applications, featuring a 2,4-dianilinopyrimidine core structure. This core is an important scaffold in the development of small-molecule inhibitors targeting focal adhesion kinase (FAK), a non-receptor tyrosine kinase . FAK is a key protein involved in cellular processes such as adhesion, motility, migration, and apoptosis, and its overexpression is frequently observed in a variety of malignancies, making it a promising biological target for anticancer therapy . The structural design of this compound incorporates a morpholine-substituted pyrimidine and a (pyridazin-3-yl)oxy)benzamide group, which may contribute to its binding affinity and selectivity. Researchers can investigate this molecule as a potential ATP-competitive inhibitor that binds to the kinase domain of FAK. The development of novel FAK inhibitors is an active area of research due to their potential to suppress tumor growth, inhibit cell migration, and induce apoptosis . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]-4-(6-methylpyridazin-3-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N7O3/c1-18-3-12-26(33-32-18)37-23-10-4-20(5-11-23)27(35)31-22-8-6-21(7-9-22)30-24-17-25(29-19(2)28-24)34-13-15-36-16-14-34/h3-12,17H,13-16H2,1-2H3,(H,31,35)(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSJRIIZDXTMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC4=CC(=NC(=N4)C)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and epigenetics. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H25N5O3
  • Molecular Weight : 419.5 g/mol
  • CAS Number : Not specified in available data

The compound is believed to exert its biological effects primarily through the inhibition of DNA methyltransferases (DNMTs), which are crucial for DNA methylation processes involved in gene regulation. By inhibiting these enzymes, the compound can reactivate silenced genes, making it a candidate for cancer therapy.

Inhibition of DNA Methyltransferases

Research indicates that derivatives of compounds similar to this compound show significant inhibitory activity against DNMT1, DNMT3A, and DNMT3B. For example, a related compound demonstrated an EC50 value of 0.9 µM against DNMT3A, indicating potent inhibition .

Cytotoxicity in Cancer Cells

The compound has been tested for cytotoxic effects on various cancer cell lines. In particular, it exhibited micromolar-range cytotoxicity against leukemia KG-1 cells, comparable to established DNMT inhibitors . The ability to induce apoptosis in these cells suggests its potential utility in treating hematological malignancies.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound and its analogs:

  • Study on DNMT Inhibition :
    • Objective : Assess the inhibitory effects on human DNMTs.
    • Findings : Compounds derived from similar structures showed selective inhibition with varying potencies. The most active derivatives had EC50 values ranging from 0.9 µM to 15 µM against different DNMTs .
  • Cytotoxicity Assessment :
    • Objective : Evaluate the cytotoxic effects on leukemia cell lines.
    • Results : The compound induced significant cell death at concentrations comparable to known chemotherapeutics, suggesting its potential as an anti-cancer agent .
  • Inflammation Studies :
    • Related compounds have been shown to inhibit nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) in macrophage cells, highlighting anti-inflammatory properties that may complement its anti-cancer effects .

Data Tables

CompoundTarget EnzymeEC50 (µM)Cell Line TestedCytotoxicity
N-(4-(...DNMT3A0.9KG-1Yes
N-(4-(...DNMT115KG-1Yes
N-(4-(...iNOSN/ARAW 264.7No

Comparison with Similar Compounds

Structural Analogues with Pyrimidine Cores

N-(2-(2-Amino-6-methylpyrimidin-4-ylamino)phenyl)-3-(quinolin-4-ylamino)benzamide ()
  • Core Structure: Pyrimidine with 2-amino and 6-methyl substituents.
  • Key Differences: The quinoline substituent on the benzamide (vs. The 2-amino group on pyrimidine may engage in additional hydrogen bonding compared to the target’s 2-methyl group.
  • Implications: Quinoline’s planar structure could enhance π-π stacking with aromatic residues in target proteins, whereas pyridazine’s electron-deficient nature may favor dipole interactions .
N-(4-Fluoro-3-nitrophenyl)-6-methyl-2-phenylpyrimidin-4-amine ()
  • Core Structure : Pyrimidine with 6-methyl and 2-phenyl groups.
  • Key Differences: A 4-fluoro-3-nitrophenyl group replaces the morpholino-substituted aniline in the target compound. The nitro group introduces strong electron-withdrawing effects, which may influence reactivity and binding kinetics.
  • Implications : The fluorine atom could enhance metabolic stability, while the nitro group might limit bioavailability due to toxicity concerns .
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()
  • Core Structure : Pyrimidine with 6-methyl and 2-phenyl groups.
  • Key Differences: A (4-methoxyphenyl)aminomethyl group at position 5 and a 2-fluorophenylamino group at position 4. Intramolecular N–H⋯N hydrogen bonding stabilizes the conformation, unlike the target compound’s morpholino group.
  • Implications: The methoxy group improves solubility, while fluorine enhances lipophilicity.

Analogues with Benzamide Moieties

N-[4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide ()
  • Core Structure : Benzamide with sulfamoyl and sulfonyl groups.
  • Key Differences: A sulfamoyl linker and morpholine sulfonyl group replace the pyridazinyloxy substituent in the target compound. The 6-methoxypyrimidine differs from the target’s 2-methyl-6-morpholinopyrimidine.
4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide ()
  • Core Structure : Quinazoline-linked benzamide.
  • Key Differences: A bromo-substituted quinazoline replaces the pyrimidine core. The 4-methylphenyl group is less polar than the target’s morpholino-aniline.
  • Implications : Quinazoline’s larger heterocycle may enhance binding to ATP pockets in kinases, but bromine adds steric bulk .

Analogues with Heterocyclic Substituents

2-Methoxy-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide ()
  • Core Structure : Pyrimidine with 2-methyl and 6-pyrazolyl groups.
  • Key Differences: A pyrazole substituent replaces the morpholino group in the target compound. The 2-methoxybenzamide differs from the target’s pyridazinyloxy group.
  • Implications : Pyrazole’s nitrogen-rich structure may facilitate metal coordination or hydrogen bonding, while methoxy enhances solubility .

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